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Abstract

ortho-Phenanthroline (o-phenanthroline), a heterocyclic organic compound, is a cornerstone
in coordination chemistry and a molecule of significant interest in medicinal chemistry and
materials science. Its rigid, planar structure and potent metal-chelating properties underpin its
diverse applications, from a colorimetric reagent for iron detection to a building block for
advanced supramolecular architectures and a scaffold for novel therapeutic agents. This
technical guide provides a comprehensive examination of the structural features of o-
phenanthroline, presenting key quantitative data, detailed experimental protocols for its
structural determination, and a visual representation of its molecular architecture.

Core Molecular Structure

o-Phenanthroline, systematically named 1,10-phenanthroline, is a tricyclic aromatic
compound with the chemical formula Ciz2HsN2.[1][2][3][4] Its structure consists of three fused
rings: two pyridine rings annulated to a central benzene ring. The two nitrogen atoms are
positioned at the 1 and 10 positions, creating a bidentate chelating ligand capable of forming
highly stable complexes with a wide range of metal ions.[5] The molecule is characterized by its
planarity and a large 1t-conjugated system, which are responsible for its unique electronic and
optical properties.[3][6]

The fundamental properties of o-phenanthroline are summarized in the table below.
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Property Value

IUPAC Name 1,10-Phenanthroline[1][7]
o-Phenanthroline, phen, 4,5-

Synonyms

Diazaphenanthrene[1][7][8]

CAS Number 66-71-7 (anhydrous)[1][4]

Molecular Formula C12HsN2[1][2][3][4]

Molecular Weight 180.21 g/mol [2]

Appearance White to off-white crystalline solid[2][3]
Melting Point 114-117 °C[2]

Boiling Point >330 °C[2]

Solubility Soluble in water and organic solvents (e.qg.,

ethanol, acetone)[3]

Molecular Visualization

The 2D chemical structure of o-phenanthroline is depicted below, illustrating the arrangement
of atoms and the ring system.

Caption: 2D structure of o-phenanthroline (1,10-phenanthroline).

Crystallographic and Spectroscopic Data

The precise three-dimensional arrangement of atoms in o-phenanthroline has been
determined through single-crystal X-ray diffraction. The molecule is confirmed to be essentially
planar. While crystallographic data for the pure, isolated molecule can be complex to obtain,
studies on its co-crystals and complexes provide valuable insights into its bond lengths and
angles.

Bond Lengths and Angles

The following table summarizes representative bond lengths and angles for the o-
phenanthroline scaffold, derived from crystallographic studies of its complexes. It is important
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to note that these values can be influenced by intermolecular interactions and coordination to
metal centers.

Bond Length (A) Angle Degrees (°)
C-C (aromatic) ~1.36 - 1.44 C-C-C (aromatic) ~118 - 122
C-N (aromatic) ~1.33-1.37 C-N-C (pyridine) ~117 - 119
C-H (aromatic) ~0.95-1.00 C-C-H (aromatic) ~119-121

Note: These are approximate values and can vary depending on the specific crystal structure
and refinement.

Spectroscopic Data

Spectroscopic techniques are crucial for confirming the identity and elucidating the electronic
structure of o-phenanthroline.

Proton (*H) and Carbon-13 (*3C) NMR spectroscopy are fundamental for verifying the molecular
structure in solution. The aromatic nature of o-phenanthroline results in characteristic
chemical shifts in the downfield region.

IH NMR Spectral Data (in DMSO-ds)

Proton Chemical Shift (6, ppm) Multiplicity

H-2, H-9 ~9.1-9.2 Doublet of doublets
H-4, H-7 ~8.4-8.5 Doublet of doublets
H-3, H-8 ~7.8-7.9 Doublet of doublets
H-5, H-6 ~7.7-7.8 Singlet

Reference: Tetramethylsilane (TMS) at O ppm. Data is approximate and can vary with solvent
and concentration.[9]

13C NMR Spectral Data
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Carbon Chemical Shift (6, ppm)
C-2,C-9 ~150 - 152
C-4, C-7 ~136 - 137
C-5,C-6 ~128 - 129
C-10a, C-10b ~145 - 146
C-4a, C-6a ~126 - 127
C-3,C-8 ~123 - 124

Reference: Solvent peak. Data is approximate and can vary.[10]

The IR spectrum of o-phenanthroline displays characteristic absorption bands corresponding
to the vibrations of its functional groups.

Key FT-IR Absorption Bands (KBr disc)

Wavenumber (cm—?) Vibration

3050 - 3100 C-H stretching (aromatic)

1580 - 1650 C=C and C=N stretching (aromatic ring)[11][12]
1400 - 1500 Ring stretching vibrations

700 - 900 C-H out-of-plane bending

The extensive 1t-conjugation in o-phenanthroline gives rise to strong electronic absorptions in
the ultraviolet region.

UV-Vis Absorption Maxima (in Ethanol)
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Molar Absorptivity (g, .
Amax (Nm) Lmol-1 1 Transition
‘mol—*-cm~

~230 ~40,000 M-
~265 ~30,000 - m[12]
~290 ~15,000 n - ¢

Note: The formation of metal complexes, such as the well-known red iron(ll) complex, leads to
new, intense absorption bands in the visible region (e.g., ~510 nm for Ferroin).[10][13]

Experimental Protocols for Structural Determination

The definitive structure of o-phenanthroline is established through a combination of
crystallographic and spectroscopic methods. Below are detailed methodologies for these key
experiments.

Single-Crystal X-ray Crystallography
This technique provides the precise three-dimensional coordinates of each atom in the crystal
lattice.

Methodology:

o Crystal Growth: High-quality single crystals of o-phenanthroline are grown by slow
evaporation of a saturated solution.[6][14] A suitable solvent is one in which the compound is
moderately soluble, such as ethanol, acetone, or a mixture of solvents.[14] The solution is
filtered to remove any particulate matter and left undisturbed in a vibration-free environment
to allow for slow solvent evaporation and crystal formation.[14][15]

o Crystal Mounting: A suitable crystal (typically >0.1 mm in all dimensions) is selected under a
microscope and mounted on a goniometer head.[16] For air-sensitive samples, mounting is
performed under an inert oil.[6]

o Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. The
crystal is cooled (e.g., to 100 K) to reduce thermal vibrations and improve diffraction quality.
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A monochromatic X-ray beam is directed at the crystal, and the resulting diffraction pattern is
recorded by a detector as the crystal is rotated.[16]

o Structure Solution and Refinement: The collected diffraction data (intensities and positions of
reflections) are processed to determine the unit cell parameters and space group. The phase
problem is solved using direct methods to generate an initial electron density map.[16] An
atomic model is built into the electron density map, and the positions and displacement
parameters of the atoms are refined against the experimental data until the calculated and
observed diffraction patterns converge.[16]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is used to determine the structure and connectivity of the molecule in
solution.

Methodology:

o Sample Preparation: A small amount of o-phenanthroline (typically 5-10 mg) is dissolved in
a deuterated solvent (e.g., CDCIs, DMSO-ds) in a standard 5 mm NMR tube.[17] A reference
standard, such as tetramethylsilane (TMS), is often added.[18]

o Data Acquisition: The NMR tube is placed in the spectrometer's magnet.[13] The magnetic
field is "shimmed" to ensure homogeneity. *H and 3C NMR spectra are acquired by applying
radiofrequency pulses and detecting the resulting free induction decay (FID).[13] Two-
dimensional NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC
(Heteronuclear Single Quantum Coherence), can be performed to establish proton-proton
and proton-carbon correlations, respectively.[3]

o Data Processing and Analysis: The FID is subjected to a Fourier transform to generate the
frequency-domain NMR spectrum.[13] The resulting spectrum is phased and baseline-
corrected. Chemical shifts are referenced to TMS. The integration of *H signals provides the
relative number of protons, and the splitting patterns (multiplicity) reveal information about
neighboring protons.[19]

Logical Relationships in Structural Analysis
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The process of elucidating the structure of o-phenanthroline involves a logical workflow where
different experimental techniques provide complementary information.

Synthesis & Purification
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Caption: Workflow for the structural elucidation of o-phenanthroline.

Conclusion

The structure of o-phenanthroline is well-established through a synergistic application of
crystallographic and spectroscopic techniques. Its rigid, planar, and electron-deficient aromatic
system provides a robust scaffold for coordination chemistry and the design of functional
molecules. The quantitative data and experimental protocols presented in this guide offer a
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foundational resource for researchers engaged in the study and application of this versatile
compound, facilitating further exploration in drug development, catalysis, and materials
science.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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